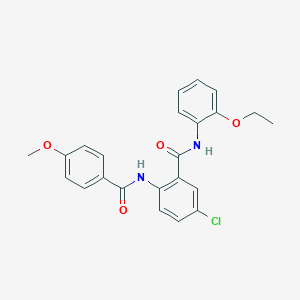
BFC1108
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BFC1108 is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BFC1108 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-aminobenzamide, 2-ethoxyaniline, and 4-methoxybenzoyl chloride.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as triethylamine, and controlled temperature settings.
Reaction Steps: The synthesis involves multiple steps, including acylation, amidation, and purification processes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
BFC1108 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of BFC1108 involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 5-chloro-N-(2-ethoxyphenyl)-2-aminobenzamide
- 4-methoxy-N-(2-ethoxyphenyl)benzamide
- 5-chloro-2-[(4-methoxybenzoyl)amino]benzamide
Uniqueness
BFC1108 is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Conclusion
While detailed information about this compound is limited, the general structure provided here can serve as a foundation for further research. Consulting specific scientific literature and databases will provide more accurate and comprehensive information about this compound.
特性
分子式 |
C23H21ClN2O4 |
|---|---|
分子量 |
424.9g/mol |
IUPAC名 |
5-chloro-N-(2-ethoxyphenyl)-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C23H21ClN2O4/c1-3-30-21-7-5-4-6-20(21)26-23(28)18-14-16(24)10-13-19(18)25-22(27)15-8-11-17(29-2)12-9-15/h4-14H,3H2,1-2H3,(H,25,27)(H,26,28) |
InChIキー |
KSBAFMQAXIHVCL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-iodo-2-[(2-methylbenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B505036.png)
![5-iodo-N-(4-methoxyphenyl)-2-[(2-methylbenzoyl)amino]benzamide](/img/structure/B505038.png)
![5-iodo-2-[(2-methylbenzoyl)amino]-N-pyridin-2-ylbenzamide](/img/structure/B505039.png)
![N-[4-iodo-2-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B505040.png)
![N-{4-iodo-2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}thiophene-2-carboxamide](/img/structure/B505041.png)
![N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)thiophene-2-carboxamide](/img/structure/B505043.png)
![N-(2-{[(4-hydroxybutyl)amino]carbonyl}-4-iodophenyl)thiophene-2-carboxamide](/img/structure/B505044.png)
![N-[4-iodo-2-(pyridin-2-ylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B505047.png)
![2-[(4-chlorobenzoyl)amino]-5-iodo-N-isopropylbenzamide](/img/structure/B505049.png)
![4-fluoro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B505051.png)
![2-[(4-fluorobenzoyl)amino]-5-iodo-N-(2-pyridinyl)benzamide](/img/structure/B505054.png)
![N-[4-chloro-2-(dimethylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B505056.png)
![N-[4-chloro-2-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B505057.png)
![Ethyl 4-[5-chloro-2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate](/img/structure/B505058.png)
